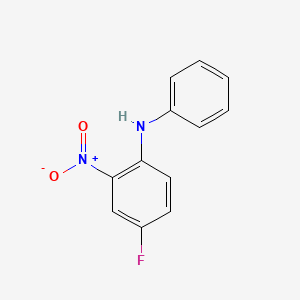

4-Fluoro-2-nitro-n-phenylaniline

Description

Structural Classification and Significance of Substituted Diphenylamines

Substituted diphenylamines, also known as N-phenylanilines, are a class of aromatic compounds characterized by a central nitrogen atom bonded to two phenyl rings. The versatility of this core structure allows for a wide range of substituents on either or both aromatic rings, leading to a vast library of derivatives with tailored electronic and steric properties. This structural diversity underpins their significance in various scientific domains. In medicinal chemistry, the diphenylamine (B1679370) scaffold is a recurring motif in a number of pharmacologically active molecules. Furthermore, in materials science, these compounds are investigated for their potential in the development of organic light-emitting diodes (OLEDs), polymers with enhanced thermal stability, and as antioxidants.

Contextualization of 4-Fluoro-2-nitro-N-phenylaniline within Nitro-Fluoroaromatic Chemistry

The chemistry of nitro-fluoroaromatic compounds is largely dictated by the powerful electron-withdrawing nature of the nitro group (-NO2) and the high electronegativity of the fluorine atom. When these groups are positioned ortho or para to a leaving group on an aromatic ring, they significantly activate the ring towards nucleophilic aromatic substitution (SNA_r) reactions. libretexts.orglibretexts.org

This compound is a direct embodiment of this chemical principle. It can be synthesized through the reaction of a suitably activated fluoro-nitroaromatic precursor with aniline (B41778). One common precursor is 1,4-difluoro-2-nitrobenzene, where one of the fluorine atoms is displaced by aniline. Alternatively, 4-fluoro-2-nitroaniline (B1293508) can serve as the starting material, undergoing an N-arylation reaction with a phenylating agent. The presence of the nitro group ortho to the fluorine atom in 4-fluoro-2-nitroaniline makes the carbon atom at that position highly electrophilic and susceptible to nucleophilic attack.

The synthesis of the precursor, 4-fluoro-2-nitroaniline, is itself a topic of interest, with methods developed for its production using microchannel reactors to ensure better control over the highly exothermic nitration reaction. google.com

Research Trajectories and Academic Importance of the this compound Scaffold

While direct research on this compound is not extensively documented in publicly available literature, its academic importance can be inferred from the established utility of its constituent parts and related structures. The scaffold of this compound presents several avenues for further chemical exploration.

The nitro group can be readily reduced to an amino group, which would yield a fluorinated N,N'-diphenyl-1,2-phenylenediamine. Such diamines are valuable precursors for the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are of significant interest in pharmaceutical research.

Furthermore, the core structure of this compound is analogous to other diphenylamines that have been investigated for their biological activities. The synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has been explored in the search for new antimicrobial agents. researchgate.net This suggests that this compound could serve as a key intermediate for the generation of novel drug candidates.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org The development of catalysts for the amination of nitroarenes further expands the potential synthetic routes to and from the this compound scaffold. nih.gov

Physicochemical Properties of a Key Precursor

Due to the limited availability of experimental data for this compound, the properties of its immediate precursor, 4-Fluoro-2-nitroaniline, are presented below. This data provides a valuable reference for understanding the chemical nature of this class of compounds.

Table 1: Physicochemical Properties of 4-Fluoro-2-nitroaniline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 364-78-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₅FN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 156.11 g/mol | sigmaaldrich.com |

| Appearance | Light yellow to amber to dark green powder to crystal | sigmaaldrich.com |

| Melting Point | 90-94 °C | sigmaaldrich.com |

| Purity | ≥ 97% | sigmaaldrich.com |

| InChI | 1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | sigmaaldrich.com |

| InChIKey | PUGDHSSOXPHLPT-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Nc1ccc(F)cc1N+=O | sigmaaldrich.com |

Mentioned Compounds

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-phenylanilines |

| Diphenylamines |

| 1,4-difluoro-2-nitrobenzene |

| 4-fluoro-2-nitroaniline |

| Aniline |

| N,N'-diphenyl-1,2-phenylenediamine |

| Benzimidazoles |

| N,N'-(4-Nitro-1,2-phenylene)diamide |

| 4-chloro-2-nitro-N-phenylaniline |

| 4-fluoro-N-(4-hydroxybenzylidene)aniline |

| 4-fluoro-2-methoxy-5-nitroaniline |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1743-90-4 |

|---|---|

Molecular Formula |

C12H9FN2O2 |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

4-fluoro-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H9FN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H |

InChI Key |

XWYQMPWTDQFYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Nitro N Phenylaniline

Nucleophilic Reactivity at Aromatic Centers

The presence of a strongly electron-withdrawing nitro group ortho and a fluorine atom para to the amine linkage significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov The fluorine atom serves as a good leaving group in these reactions, a phenomenon known as the "element effect" where the order of leaving group ability is often F > Cl > Br > I in activated systems. nih.gov This enhanced reactivity of fluoro compounds is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.govstackexchange.com

Nucleophilic attack can occur at the carbon atom bearing the fluorine, leading to its displacement by a variety of nucleophiles. nih.govunc.edu The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing nitro group. stackexchange.com The rate-determining step is typically the formation of this intermediate. stackexchange.com

Functional Group Transformations and Interconversions

Reductive Processes of the Nitro Moiety

The nitro group of 4-fluoro-2-nitro-N-phenylaniline is readily reducible to an amino group, a common and crucial transformation in organic synthesis. youtube.com This reduction can be achieved using a variety of reagents and conditions, offering flexibility and chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comwikipedia.orgcommonorganicchemistry.com It is often efficient and provides high yields. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid such as hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. youtube.comcommonorganicchemistry.comscispace.com

Other Reducing Agents: A plethora of other reagents can be used, including sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S). commonorganicchemistry.comresearchgate.net The choice of reagent can be critical for achieving chemoselectivity in molecules with multiple reducible functional groups. scispace.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction of the nitro group to an amine is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. youtube.com

Amination and Diazotization Reactions of the Aniline (B41778) Functionality

The aniline functionality in the reduced product of this compound can undergo further reactions. Diazotization, the reaction of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid), forms a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent reactions, collectively known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. nih.gov These substituents include halogens, cyano groups, and hydroxyl groups. nih.gov

Intramolecular Cyclization Pathways in Analogous Systems

Derivatives of 2-nitro-N-phenylaniline can undergo intramolecular cyclization reactions to form various heterocyclic structures, most notably phenazines. nih.govnih.gov These reactions often proceed through a reductive cyclization mechanism. For instance, the reduction of the nitro group can be followed by an intramolecular condensation with a suitable position on the adjacent phenyl ring. nih.gov

One synthetic route involves the treatment of N-aryl-2-nitrosoaniline intermediates with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization to a phenazine (B1670421) core. nih.gov Another approach involves the reductive cyclization of N-aryl-2-nitroanilines mediated by reagents like sodium borohydride. nih.gov The nature of the substituents on the phenyl rings can significantly influence the course and outcome of these cyclization reactions. rsc.org

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics of nucleophilic aromatic substitution reactions are significantly influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.gov In the case of activated aryl halides, the rate of reaction generally follows the order F >> Cl > Br > I. nih.gov This is because the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens. nih.govstackexchange.com

Influence of Substituents on Reaction Profiles

Substituents on the aromatic rings of this compound and its analogs have a profound impact on their reactivity.

Electronic Effects:

Electron-withdrawing groups , such as the nitro group, activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. nih.govnih.gov The position of these groups relative to the leaving group is crucial, with ortho and para positions providing the most significant activation through resonance delocalization.

Electron-donating groups on the other hand, would deactivate the ring towards nucleophilic substitution.

Steric Effects:

Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. rsc.orgrsc.orgyoutube.com This steric hindrance can affect both the formation of the intermediate and subsequent steps in the reaction mechanism. rsc.org For instance, the presence of methyl groups on the aniline ring can significantly impact the rate and pathway of reactions involving the amine functionality. rsc.org In some cases, extreme steric hindrance can even prevent a reaction from occurring. nih.gov

Data Tables

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Common and efficient method. youtube.comcommonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Alternative to Pd/C, useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | Classic and mild method. youtube.comcommonorganicchemistry.com |

| Sn/HCl | Acidic conditions | Commonly used, does not reduce carbonyl groups. scispace.com |

| SnCl₂ | Mild conditions | Useful for chemoselective reductions. researchgate.net |

| Na₂S₂O₄ | Aqueous solution | Can be a good alternative when acidic conditions are not suitable. researchgate.net |

| Na₂S | Basic conditions | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent Type | Position Relative to Leaving Group | Effect on Reactivity | Reason |

| Electron-withdrawing (e.g., -NO₂) | ortho, para | Activating | Stabilizes the negatively charged Meisenheimer intermediate through resonance. nih.gov |

| Electron-withdrawing (e.g., -NO₂) | meta | Weakly Activating | Stabilizes the intermediate through induction. |

| Electron-donating (e.g., -OCH₃) | ortho, para | Deactivating | Destabilizes the negatively charged intermediate. |

| Bulky groups (e.g., -C(CH₃)₃) | ortho | Deactivating | Steric hindrance prevents the approach of the nucleophile. rsc.orgyoutube.com |

Derivatization and Functionalization of 4 Fluoro 2 Nitro N Phenylaniline Scaffolds

Synthesis of N-Substituted Anilines

The 4-fluoro-2-nitroaniline (B1293508) core is a key starting material for creating a range of N-substituted aniline (B41778) derivatives. The reactivity of the amine group allows for various modifications, including alkylation and acylation, to introduce new functional groups and build upon the existing molecular framework.

For instance, 4-fluoro-2-nitroaniline can be used as a precursor in the synthesis of compounds like 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine. sigmaaldrich.com The synthesis often involves protecting the aniline's amino group before further reactions, such as nitration, are carried out. google.com A common method for synthesizing 4-fluoro-2-nitroaniline itself involves the nitration of p-fluoroaniline followed by hydrolysis. google.com This process can be optimized using microchannel reactors to achieve high yields. google.com

The following table summarizes a typical reaction for the synthesis of a related N-substituted aniline, N-(4-fluoro-2-methoxyphenyl)acetamide, which is an intermediate in the production of other compounds. google.com

Table 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-fluoro-2-methoxyaniline | Acetic anhydride (B1165640) | Acetic acid | 25-35°C, 1.0-2.0 hrs | N-(4-fluoro-2-methoxyphenyl)acetamide | Data not specified in source |

Formation of Imine Derivatives and Related Conjugates

The formation of imine derivatives, or Schiff bases, from the 4-fluoro-2-nitro-N-phenylaniline scaffold typically requires a two-step process. First, the nitro group is reduced to a primary amine, yielding a diamine derivative, 4-fluoro-N-phenyl-1,2-phenylenediamine. This reduction is a crucial transformation that opens the door to a wide range of subsequent reactions.

This resulting diamine can then undergo condensation with various aldehydes and ketones to form imine (-C=N-) linkages. nih.govjetir.org These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities. nih.govjetir.org The general reaction involves mixing the diamine with a suitable carbonyl compound, often in a solvent like ethanol, and refluxing the mixture to drive the condensation. nih.gov The resulting imines can be isolated as solid products and purified by recrystallization. nih.gov

The synthesis of Schiff bases from o-phenylenediamine (B120857) and various carbonyl compounds is a well-established method for producing ligands for coordination chemistry and molecules with potential pharmacological applications. nih.govresearchgate.net

Table 2: General Synthesis of Schiff Bases from Diamine Precursors

| Diamine Precursor | Carbonyl Compound | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 4-fluoro-N-phenyl-1,2-phenylenediamine (hypothetical) | Aromatic/Aliphatic Aldehyde or Ketone | Ethanol | Reflux | Imine (Schiff Base) |

Development of Hybrid Molecular Structures

The this compound scaffold is a valuable building block for the development of hybrid molecular structures, where it is combined with other chemical moieties to create novel compounds with potentially enhanced properties. A significant application of this strategy is in the synthesis of heterocyclic compounds like quinoxalines.

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubnih.gov By first reducing the nitro group of this compound to an amine to form 4-fluoro-N-phenyl-1,2-phenylenediamine, this derivative can be reacted with various dicarbonyl compounds to produce a library of substituted quinoxalines. nih.govacgpubs.org These reactions can be facilitated by various catalysts and conditions, including green chemistry approaches that use recyclable catalysts or aqueous media. nih.govencyclopedia.pub

Another strategy involves creating hybrid molecules by linking the aniline scaffold to other pharmacologically active structures. For example, derivatives of fluorinated anilines have been incorporated into conjugates with quinoline (B57606) and thiazolidinone urea, which have been investigated for their biological potential.

Table 3: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| o-phenylenediamine derivative | Benzil | Hexafluoroisopropanol (HFIP) | Room Temperature, 20 min | 2,3-disubstituted quinoxaline | 95% encyclopedia.pub |

| 1,2-diaminobenzene derivative | Phenacyl bromide | Pyridine/THF | Room Temperature, 2 hrs | 2-phenyl quinoxaline | Excellent acgpubs.org |

Coordination Chemistry: Complexation with Transition Metal Ions (e.g., Cobalt(II), Nickel(II), Copper(II) by related compounds)

While direct studies on the coordination chemistry of this compound are not extensively documented, the functionalized derivatives of this scaffold, particularly those derived from the reduction of the nitro group, are excellent ligands for forming complexes with transition metal ions. The resulting 1,2-diamine derivatives, such as 4-fluoro-N-phenyl-1,2-phenylenediamine, can act as bidentate ligands, coordinating with metal ions through the two nitrogen atoms.

Research on related o-phenylenediamine compounds has shown their ability to form stable, six-coordinate complexes with metals like Cobalt(II), Nickel(II), and Copper(II). rsc.orgresearcher.life These complexes often exhibit specific geometries, such as octahedral or tetragonal, depending on the metal ion and other coordinated ligands. rsc.orgnih.gov

Furthermore, Schiff base derivatives formed from these diamines are highly versatile ligands in coordination chemistry. researchgate.netresearchgate.net The imine nitrogen and other potential donor atoms within the ligand structure can chelate to metal ions, forming stable complexes with diverse structural and electronic properties. researchgate.netdp.tech These metal complexes are of significant interest for their potential applications in catalysis and materials science. nih.govresearchgate.net

Table 4: Geometries of Metal Complexes with Related Diamine and Schiff Base Ligands

| Metal Ion | Ligand Type | Typical Geometry | Reference |

|---|---|---|---|

| Nickel(II) | o-phenylenediamine | Octahedral (trans-structure) | rsc.org |

| Cobalt(II) | Schiff Base of 4-aminoantipyrine | Tetragonal | nih.gov |

| Nickel(II) | Schiff Base of 4-aminoantipyrine | Octahedral | nih.gov |

| Copper(II) | Schiff Base of 4-aminoantipyrine | Tetragonal | nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon and hydrogen framework and identify the chemical environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 4-Fluoro-2-nitro-N-phenylaniline displays a complex set of signals corresponding to the eight protons distributed across its two aromatic rings. The protons on the phenyl ring (unsubstituted) typically appear as a set of multiplets, while the three protons on the fluoro-nitrophenyl ring show distinct splitting patterns due to coupling with each other and with the neighboring fluorine atom. The amine proton (N-H) often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Phenyl Ring Protons |

| Data not available | Data not available | Data not available | Fluoro-nitrophenyl Ring Protons |

| Data not available | Broad Singlet | N/A | N-H Proton |

Note: Specific chemical shifts and coupling constants for this compound are not publicly available. The table represents the expected signals based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the twelve carbon atoms in the this compound molecule. The carbon atom attached to the fluorine (C-F) will appear as a doublet due to carbon-fluorine coupling. The presence of the electron-withdrawing nitro group and the amine linkage causes significant shifts in the positions of the aromatic carbon signals. The carbons of the unsubstituted phenyl ring will show a different set of signals compared to the substituted ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| Data not available | ¹JCF | C-F |

| Data not available | N/A | C-NO₂ |

| Data not available | N/A | C-N |

| Data not available | N/A | Aromatic Carbons |

Note: Specific chemical shifts and coupling constants for this compound are not publicly available. The table outlines the expected carbon environments.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its electronic environment, influenced by the ortho-nitro group and the para-amino linkage. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in the structure. google.com

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

|---|---|

| Data not available | Multiplet |

Note: Specific chemical shift data for this compound is not publicly available.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-F bond stretching vibration usually gives a strong absorption in the 1000-1300 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| 1500-1550 | Asymmetric NO₂ Stretch | Nitro Group |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1300-1350 | Symmetric NO₂ Stretch | Nitro Group |

| 1000-1300 | C-F Stretch | Aryl Fluoride |

Note: The table lists expected absorption ranges. Precise peak positions for the specific compound are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for such compounds may include the loss of the nitro group (NO₂) or cleavage of the C-N bond.

Table 5: Mass Spectrometry Data for this compound

| m/z Value | Ion Type |

|---|---|

| ~232.06 | [M]⁺ |

| Data not available | Fragmentation Ions |

Note: The molecular ion peak is predicted based on the chemical formula C₁₂H₉FN₂O₂. Actual fragmentation data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the nitro group. The extended conjugation across the diphenylamine (B1679370) system, influenced by the electron-withdrawing nitro group and the electron-donating amine, will affect the wavelength of maximum absorption (λmax). The presence of these chromophores typically results in strong absorption in the UV or near-visible region of the electromagnetic spectrum.

Table 6: Expected UV-Vis Absorption Maxima (λmax) for this compound

| λmax (nm) | Electronic Transition |

|---|---|

| Data not available | π → π* |

| Data not available | n → π* |

Note: Specific absorption maxima for this compound are not publicly available. The table indicates the types of electronic transitions expected for this class of compound.

Single Crystal X-ray Diffraction for Solid-State Structure

To date, comprehensive single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. While the molecular structure can be predicted based on spectroscopic evidence and comparison with analogous compounds, the precise packing of the molecules in the crystal lattice, the exact torsional angles between the phenyl rings, and the nature of the intermolecular forces can only be definitively determined through experimental X-ray analysis.

For structurally related compounds, such as derivatives of nitrophenylanilines, X-ray diffraction studies have revealed key structural motifs. For instance, the planarity of the nitro group relative to the benzene (B151609) ring and the twist angle of the amine linkage are critical parameters. It is anticipated that in this compound, the presence of the fluorine atom and the nitro group will significantly influence the electronic distribution and steric interactions, thereby dictating the final crystalline arrangement.

The generation of high-quality single crystals of this compound would be the first critical step in such an analysis. This would typically be achieved through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained, it would be subjected to X-ray irradiation to generate a diffraction pattern. The analysis of this pattern would yield the fundamental crystallographic data.

Hypothetical Data Tables Based on Anticipated Structural Features:

While experimental data is not available, the following tables represent the types of information that would be obtained from a successful single-crystal X-ray diffraction study of this compound. These tables are provided for illustrative purposes to highlight the expected outcomes of such an investigation.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₉FN₂O₂ |

| Formula weight | 232.21 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å |

| b = 12.3(2) Å | |

| c = 9.8(1) Å | |

| α = 90° | |

| β = 105.2(5)° | |

| γ = 90° | |

| Volume | 995(3) ų |

| Z | 4 |

| Density (calculated) | 1.550 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.15 |

| R indices (all data) | R1 = 0.07, wR2 = 0.18 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Hypothetical Value (Å/°) |

| C-F | 1.35(2) |

| C-N (nitro) | 1.48(2) |

| N-O (nitro) | 1.22(2) |

| C-N (amine) | 1.40(2) |

| C-C (aromatic) | 1.39(avg) |

| C-N-C (amine) | 125(2) |

| O-N-O (nitro) | 123(2) |

| Dihedral Angle (Phenyl rings) | 45(3) |

The acquisition of actual experimental data for this compound would be a valuable contribution to the chemical literature, providing a deeper understanding of the interplay between substituent effects and solid-state packing in this class of compounds.

Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Nitro N Phenylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of many-body systems like 4-Fluoro-2-nitro-N-phenylaniline. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient and accurate framework for a wide range of molecular studies.

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For aromatic systems containing flexible bonds, such as the C-N bond in this compound, multiple conformations can exist.

In related studies of similar molecules, such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, the dihedral angle between the nitrophenyl and phenylamino (B1219803) rings was found to be a critical parameter, with a value of 83.55(20)°. researchgate.net For 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, this angle is 80.59(7)°. researchgate.net These findings suggest that the two aromatic rings in this compound are likely not coplanar, which has significant implications for its electronic and spectroscopic properties. The presence of the nitro group and the fluorine atom influences the electron distribution and steric hindrance, further affecting the preferred conformation.

A detailed conformational analysis would involve systematically rotating the torsional angles, particularly around the C-N-C bridge, and calculating the energy of each conformation to map out the potential energy surface.

Vibrational Frequencies and Simulated Spectra

Vibrational spectroscopy, when combined with DFT calculations, is a potent tool for structural elucidation. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra.

In a computational study of a similar compound, 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, DFT calculations were used to assign the vibrational modes. esisresearch.orgresearchgate.net For instance, the asymmetric and symmetric stretching modes of the NO2 group were calculated at 1527 cm⁻¹ and 1396 cm⁻¹, respectively. esisresearch.org The C-N stretching vibration was assigned to a calculated band at 1325 cm⁻¹. esisresearch.org These theoretical values show good agreement with the experimental data.

For this compound, we can expect to observe characteristic vibrational modes for the nitro group, the C-F bond, and the N-H bond, in addition to the vibrations of the phenyl rings. A comparison of calculated and experimental vibrational data would provide a detailed assignment of the spectral bands.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Related Compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1527 |

| NO₂ | Symmetric Stretch | 1396 |

| C-N | Stretch | 1325 |

| N-H | Stretch | 3433 |

Data based on calculations for 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide. esisresearch.org

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity. In computational studies of 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline, the introduction of a methoxy (B1213986) group was found to alter the energy gap, thereby influencing the molecule's reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluoro and nitro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The phenylamine group, being an electron donor, will influence the energy of the HOMO.

Chemical reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. These parameters can be calculated from the HOMO and LUMO energies.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Global Electrophilicity (ω) | χ² / (2η) |

Potential Energy Surface (PES) Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By calculating the energy of the system as a function of the geometric coordinates of the atoms, a PES can be constructed. This surface reveals the minimum energy pathways for reactions, including transition states and intermediates.

For this compound, PES mapping could be employed to study various reaction pathways, such as its synthesis or degradation. For example, the reaction to form the N-phenyl bond could be modeled to understand the mechanism and identify the transition state structure and energy barrier. This information is invaluable for optimizing reaction conditions and predicting reaction outcomes.

Prediction and Analysis of Electronic Properties

DFT calculations can predict a wide range of electronic properties. The molecular dipole moment, polarizability, and first hyperpolarizability are important parameters that determine a molecule's response to an external electric field and are crucial for applications in nonlinear optics.

In a study of 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, the calculated first hyperpolarizability was found to be comparable to that of similar structures, indicating its potential as a nonlinear optical material. esisresearch.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. For this compound, the nitro group and the fluorine atom are expected to be regions of high electron density (electrophilic sites), while the amine group would be a region of lower electron density (nucleophilic site).

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Analysis)

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions. scispace.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which correspond to hydrogen bonds, van der Waals forces, and other interactions. scispace.commdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.comscispace.com

Charge Transfer Mechanism Studies

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules that exhibit both electron-donating and electron-accepting moieties. In the case of this compound, the aniline (B41778) group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The fluorine atom also influences the electronic properties of the aromatic system through its inductive and resonance effects.

Computational studies on related nitroaniline derivatives provide a framework for understanding the potential charge transfer mechanisms in this compound. For instance, theoretical investigations of nitro-diphenylamine dyes using time-dependent density functional theory (TD-DFT) have successfully predicted their absorption spectra, which are dominated by charge-transfer excitations. nih.gov These calculations demonstrate that the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) often corresponds to a significant transfer of electron density from the donor part of the molecule to the acceptor part.

In analogous compounds like 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, DFT and Hartree-Fock (HF) calculations have been employed to study their electronic properties. researchgate.net The energy gap between the HOMO and LUMO is a key parameter in these studies, providing an indication of the molecule's reactivity and the energy required for electronic excitation. researchgate.net For these isomers, the HOMO-LUMO gap is calculated to be around 3.8-4.0 eV with DFT, suggesting the potential for ICT upon photoexcitation. researchgate.net

Furthermore, studies on 4-fluoro-N,N-dimethylaniline have explored the possibility of ICT, with some computational methods predicting a twisted intramolecular charge transfer (TICT) state. nih.gov However, other high-level calculations suggest that for some fluorinated anilines, a planar locally excited (LE) state is more stable, and ICT may not be as prominent. nih.govnih.gov The presence and nature of the ICT state in this compound would likely be influenced by the specific substitution pattern and the resulting molecular geometry.

The charge transfer characteristics of this compound are expected to be solvent-dependent. Polar solvents can stabilize the charge-separated ICT state, leading to a red-shift in the emission spectrum. Computational models that incorporate solvent effects, such as the polarizable continuum model (PCM), are essential for accurately predicting the behavior of such molecules in different environments. nih.gov

Table 1: Calculated Electronic Properties of Related Fluoroaniline (B8554772) Isomers

| Compound | Method | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 5-nitro-2-fluoroaniline | DFT | 3.874 | 4.5318 |

| HF | 8.248 | 4.2777 | |

| 2-nitro-5-fluoroaniline | DFT | 3.979 | 3.6551 |

| HF | 8.176 | 3.5440 |

Data sourced from a computational study on fluoroaniline isomers. researchgate.net

Molecular Simulation Studies for Interaction Insights

Molecular simulations, including molecular dynamics (MD) and quantum chemical calculations, are powerful tools for investigating intermolecular interactions, which are crucial for understanding the properties of materials in the condensed phase. While specific molecular simulation studies on this compound are not widely available, insights can be drawn from computational studies on similar molecular systems.

For instance, molecular dynamics simulations have been used to study the interfacial interactions in complex systems like polymer-bonded explosives containing fluoropolymers. nih.gov These simulations can provide detailed information about hydrogen bonding and other non-covalent interactions between different molecular components. nih.gov In the context of this compound, MD simulations could be employed to study its interactions with solvents, polymers, or biological macromolecules.

Quantum chemical methods like DFT are also extensively used to analyze intermolecular interactions. Hirshfeld surface analysis, derived from DFT calculations, is a valuable tool for visualizing and quantifying intermolecular contacts in crystal structures. eurjchem.comresearchgate.net This analysis can reveal the nature and extent of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the packing of molecules in the solid state. For example, in a study of a related fluorinated benzamide (B126) derivative, Hirshfeld surface analysis was used to detail the various intermolecular contacts and their contributions to the crystal packing. eurjchem.comresearchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface, which can be calculated using DFT, provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map can identify the electrophilic and nucleophilic sites, offering insights into how the molecule will interact with other species. researchgate.net For this compound, the MEP would likely show a negative potential around the nitro group and the fluorine atom, and a positive potential near the amine hydrogen atoms, indicating potential sites for intermolecular interactions.

Applications in Organic Synthesis and Materials Science

Role as Key Intermediates and Building Blocks in Multi-Step Synthesis

Nitroanilines and their derivatives are recognized as crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. magritek.comchempanda.comwikipedia.org The reactivity of 4-Fluoro-2-nitro-N-phenylaniline is primarily governed by its three key functional components: the nitro group, the fluorine atom, and the secondary amine bridge.

The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. wikipedia.orgnih.gov It deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, making the fluorine atom a viable leaving group for reaction with various nucleophiles. wikipedia.org More commonly, the nitro group itself is the primary site of transformation. It can be readily reduced under various conditions (e.g., catalytic hydrogenation, metal/acid reduction) to form the corresponding amine. wikipedia.org This transformation is a cornerstone of multi-step synthesis, as the resulting N-phenyl-o-phenylenediamine derivative becomes a precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, which are significant scaffolds in medicinal chemistry. researchgate.net

While many synthetic routes focus on simpler fluoronitroanilines, the principles extend to this N-phenylated derivative. For instance, the related compound 2-fluoro-4-nitroaniline is a key starting material for the anti-tuberculosis drug candidate TBI-223. In a key step, it undergoes alkylation to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov This highlights the utility of the fluoronitroaniline core structure as a versatile building block.

The synthesis of substituted nitroanilines can be achieved through various methods, including the nitration of protected anilines or the amination of nitro-halo-benzenes. google.comazom.com The synthesis of this compound itself would typically involve a nucleophilic aromatic substitution reaction between a difluoronitrobenzene and aniline (B41778).

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Applications |

| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) | Precursor for heterocycles (e.g., benzimidazoles), polymers |

| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution | Substituted Diphenylamine (B1679370) | Synthesis of complex organic molecules, agrochemicals |

| Aromatic Rings | Electrophilic Substitution (on unsubstituted ring) | Substituted Diphenylamine | Fine-tuning of electronic and physical properties |

Utilization as Chemical Tracers in Chemical Processes

While not extensively documented specifically for this compound, compounds with similar features—notably fluorination—are valuable as chemical tracers. Fluorinated compounds are often used as tracers in environmental and industrial processes due to their low natural background concentrations and the availability of highly sensitive analytical detection methods, such as ¹⁹F NMR spectroscopy or gas chromatography with electron capture detection.

The introduction of fluorine into organic molecules can create unique physical and chemical properties without drastically altering the molecular size. nih.govnih.gov In a complex multi-step chemical synthesis, a tracer compound can be introduced to monitor reaction kinetics, mixing efficiency, or residence time distribution in continuous flow reactors. nih.gov The distinct spectroscopic signature of the carbon-fluorine bond allows it to be monitored without interference from other components in the reaction mixture. The presence of both fluorine and nitrogen in this compound could potentially allow for detection by multiple analytical techniques, although this specific application remains a subject for further research.

Exploration in Molecular Electronic Devices (based on related nitro-containing compounds)

The field of molecular electronics seeks to use individual molecules or small ensembles of molecules as active electronic components. Nitro-containing aromatic compounds have been a focus of significant research in this area due to the powerful electron-withdrawing capability of the nitro group. nih.govrsc.org This property has a profound effect on the electronic transport characteristics of a molecule.

Theoretical and experimental studies on molecules containing nitro groups have shown that they can exhibit unique electronic transport properties, such as negative differential resistance, and are sensitive to external gate voltages. rsc.orgresearchgate.net These characteristics make them suitable for application in single-molecule field-effect transistors. rsc.org The orientation of the nitro group relative to the molecular backbone can critically influence the device's performance. rsc.org

The structure of this compound, featuring a nitro group integrated into a conjugated system of two phenyl rings, makes it a plausible candidate for investigation in molecular electronics. The electron-withdrawing nitro group, combined with the π-electron system of the diphenylamine core, could provide the necessary electronic properties for functioning within a molecular-scale device.

Development of Derivatizing Reagents for Analytical Techniques (e.g., HPLC)

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for separation and detection by an analytical technique like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comresearchgate.net This is often done to add a chromophore or fluorophore to an analyte that lacks a strong UV-visible absorption or fluorescence, thereby enhancing its detectability. researchgate.net

A classic and widely used derivatizing reagent for primary and secondary amines is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). sdiarticle4.comresearchgate.net The principle of this reaction is a nucleophilic aromatic substitution where the amine analyte attacks the carbon atom bearing the fluorine. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro groups, which stabilize the intermediate and make the fluorine a good leaving group. researchgate.net

While this compound itself is not a standard derivatizing reagent (as its fluorine is less activated than in FDNB and it already contains a secondary amine), its precursors and related structures are central to this chemical strategy. The core structure, a fluorinated ring activated by a nitro group, is the key feature. Therefore, compounds like 1,4-difluoro-2-nitrobenzene could be developed as derivatizing reagents that react with analytes containing amine or thiol groups, attaching the fluoronitrophenyl moiety to them for enhanced detection in HPLC analysis. researchgate.netgreyhoundchrom.com

Table 2: Comparison of Common Derivatizing Reagents for Amines in HPLC

| Reagent | Abbreviation | Target Functional Group | Detection Method |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines | UV-Visible |

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence, UV |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.